molecular formula C8H13BN2O2 B14074057 (2-(sec-Butyl)pyrimidin-5-yl)boronic acid

(2-(sec-Butyl)pyrimidin-5-yl)boronic acid

Cat. No.: B14074057
M. Wt: 180.01 g/mol
InChI Key: OKZUHHDUPKAMLU-UHFFFAOYSA-N
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Description

(2-(sec-Butyl)pyrimidin-5-yl)boronic acid: is an organoboron compound with the molecular formula C8H13BN2O2. It is a boronic acid derivative, which is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is characterized by the presence of a pyrimidine ring substituted with a sec-butyl group and a boronic acid functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-(sec-Butyl)pyrimidin-5-yl)boronic acid typically involves the borylation of the corresponding pyrimidine derivative. One common method is the palladium-catalyzed borylation of halogenated pyrimidines using bis(pinacolato)diboron (B2Pin2) as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate (KOAc) and a palladium catalyst like Pd(dppf)Cl2 in a solvent such as dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions: (2-(sec-Butyl)pyrimidin-5-yl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or sodium periodate (NaIO4).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Major Products:

    Suzuki-Miyaura Coupling: Biaryl or vinyl-aryl compounds.

    Oxidation: Alcohols or ketones.

    Reduction: Dihydropyrimidine derivatives.

Scientific Research Applications

Chemistry: (2-(sec-Butyl)pyrimidin-5-yl)boronic acid is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura coupling. This reaction is essential for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals .

Biology and Medicine: In biological research, boronic acids are used as enzyme inhibitors, particularly for proteases and kinases. This compound may be explored for its potential as a bioactive molecule in drug discovery .

Industry: In the industrial sector, this compound is used in the synthesis of advanced materials, including polymers and electronic materials. Its role in the production of fine chemicals and intermediates is also significant .

Mechanism of Action

The mechanism of action of (2-(sec-Butyl)pyrimidin-5-yl)boronic acid in Suzuki-Miyaura coupling involves the formation of a palladium-boron complex, followed by transmetalation and reductive elimination steps to form the desired carbon-carbon bond. The boronic acid group acts as a nucleophile, transferring its organic group to the palladium catalyst, which then couples with the electrophilic halide .

Comparison with Similar Compounds

  • (2-Piperidin-1-ylpyrimidin-5-yl)boronic acid
  • (2-(tert-Butyl)pyrimidin-5-yl)boronic acid

Comparison: (2-(sec-Butyl)pyrimidin-5-yl)boronic acid is unique due to its sec-butyl substituent, which can influence its reactivity and steric properties compared to other boronic acids with different substituents.

Properties

Molecular Formula

C8H13BN2O2

Molecular Weight

180.01 g/mol

IUPAC Name

(2-butan-2-ylpyrimidin-5-yl)boronic acid

InChI

InChI=1S/C8H13BN2O2/c1-3-6(2)8-10-4-7(5-11-8)9(12)13/h4-6,12-13H,3H2,1-2H3

InChI Key

OKZUHHDUPKAMLU-UHFFFAOYSA-N

Canonical SMILES

B(C1=CN=C(N=C1)C(C)CC)(O)O

Origin of Product

United States

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